![molecular formula C17H20N2O3S B5877788 N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B5877788.png)
N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
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Overview
Description
N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor of a protein called MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53.
Mechanism of Action
DMPA binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMPA has been shown to have potent inhibitory effects on MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. It has also been shown to have potential therapeutic effects in other diseases such as osteoporosis and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of DMPA.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMPA in lab experiments is its specificity for MDM2, which allows for the selective inhibition of this protein without affecting other proteins. This specificity also allows for the study of the specific role of MDM2 in various diseases. However, one limitation of using DMPA is its potential toxicity, which may limit its use in certain experiments.
Future Directions
Future research on DMPA should focus on further understanding its biochemical and physiological effects, as well as its potential therapeutic effects in various diseases. Additionally, research should focus on developing more potent and selective inhibitors of MDM2, which may have greater therapeutic potential than DMPA.
Synthesis Methods
The synthesis of DMPA involves the reaction of N-(2,3-dimethylphenyl)-beta-alanine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product, DMPA.
Scientific Research Applications
DMPA has been extensively studied for its potential use in cancer research. As mentioned earlier, it is a small molecule inhibitor of MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by DMPA leads to the stabilization and activation of p53, which can induce apoptosis in cancer cells. DMPA has also been shown to have potential therapeutic effects in other diseases such as osteoporosis and Alzheimer's disease.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(2,3-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-7-6-10-16(14(13)2)19-17(20)11-12-18-23(21,22)15-8-4-3-5-9-15/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRNRZQCUKZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide |
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